molecular formula C21H28N4O4 B14261427 Val-Pro-Trp CAS No. 223472-78-4

Val-Pro-Trp

Cat. No.: B14261427
CAS No.: 223472-78-4
M. Wt: 400.5 g/mol
InChI Key: NSUUANXHLKKHQB-BZSNNMDCSA-N
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Description

Val-Pro-Trp, also known as Valyl-Prolyl-Tryptophan, is a tripeptide composed of the amino acids valine, proline, and tryptophan. Tripeptides like this compound are of significant interest due to their potential biological activities and applications in various fields, including medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Val-Pro-Trp can be synthesized using solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:

    Coupling: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the amino group of the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or enzymatic synthesis using proteases to catalyze the formation of peptide bonds. Enzymatic methods can be more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions: Val-Pro-Trp can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into its constituent amino acids using acids, bases, or enzymes.

    Oxidation: Oxidizing agents can modify the tryptophan residue, affecting the peptide’s properties.

    Substitution: Chemical groups can be introduced to the peptide through substitution reactions, altering its biological activity.

Common Reagents and Conditions:

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under elevated temperatures.

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for introducing acyl groups.

Major Products:

    Hydrolysis: Valine, proline, and tryptophan.

    Oxidation: Modified tryptophan derivatives.

    Substitution: Peptides with altered side chains.

Scientific Research Applications

Val-Pro-Trp has several applications in scientific research:

Mechanism of Action

The mechanism of action of Val-Pro-Trp involves its interaction with specific molecular targets. For example, as a DPP-IV inhibitor, it binds to the active site of the enzyme, preventing the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). This results in increased insulin secretion and improved blood glucose regulation .

Comparison with Similar Compounds

    Ile-Pro-Pro: Another tripeptide with similar inhibitory activity against DPP-IV.

    Val-Pro-Pro: Known for its antihypertensive properties due to its ability to inhibit angiotensin-converting enzyme (ACE).

Uniqueness: Val-Pro-Trp is unique due to its specific amino acid sequence, which imparts distinct biological activities. Its combination of valine, proline, and tryptophan allows it to interact with different molecular targets compared to other tripeptides.

Properties

CAS No.

223472-78-4

Molecular Formula

C21H28N4O4

Molecular Weight

400.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C21H28N4O4/c1-12(2)18(22)20(27)25-9-5-8-17(25)19(26)24-16(21(28)29)10-13-11-23-15-7-4-3-6-14(13)15/h3-4,6-7,11-12,16-18,23H,5,8-10,22H2,1-2H3,(H,24,26)(H,28,29)/t16-,17-,18-/m0/s1

InChI Key

NSUUANXHLKKHQB-BZSNNMDCSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)N

Origin of Product

United States

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